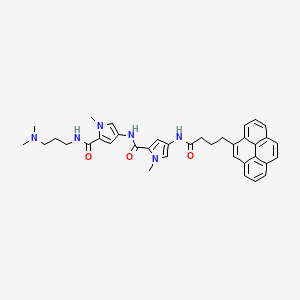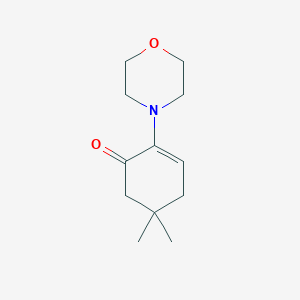
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one is a chemical compound characterized by a cyclohexene ring with a morpholine substituent. The morpholine moiety contributes to its pharmacological properties. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one involves the reaction of cyclohexene derivatives with morpholine under specific conditions. The exact synthetic route and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is mainly used in research settings. the production likely involves standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The morpholine moiety is known to contribute to its pharmacological properties, potentially affecting neurotransmitter systems and cellular signaling pathways. detailed studies on its exact mechanism of action are limited.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one: A structurally similar compound with a different position of the morpholine substituent.
Morpholine derivatives: Compounds containing the morpholine moiety, which exhibit a broad spectrum of pharmacological activities.
Uniqueness
5,5-Dimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The presence of the morpholine moiety enhances its pharmacological properties, making it a valuable compound for research in various scientific fields.
Propiedades
Número CAS |
144605-89-0 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-morpholin-4-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H19NO2/c1-12(2)4-3-10(11(14)9-12)13-5-7-15-8-6-13/h3H,4-9H2,1-2H3 |
Clave InChI |
QURGLWHGMOVKOT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=C(C(=O)C1)N2CCOCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)
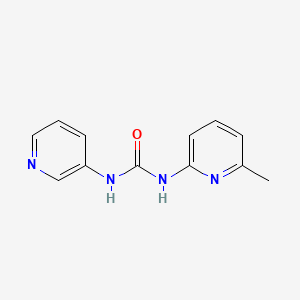
![5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B15162579.png)
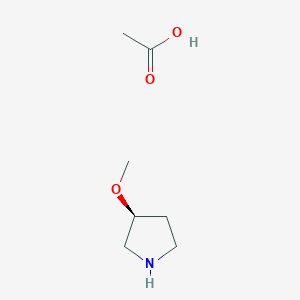

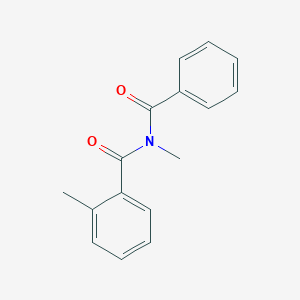
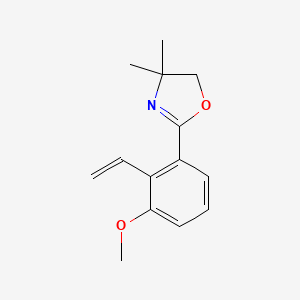
![2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine](/img/structure/B15162612.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)

